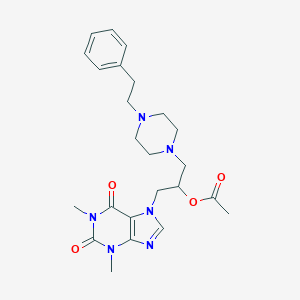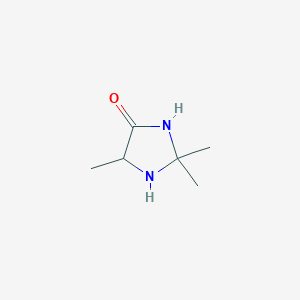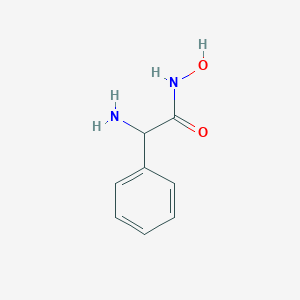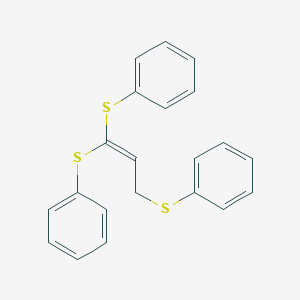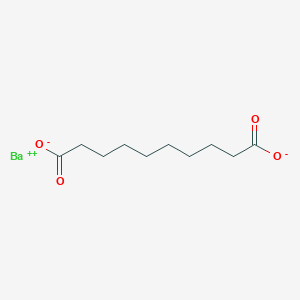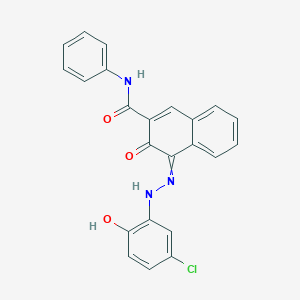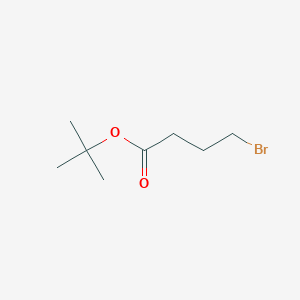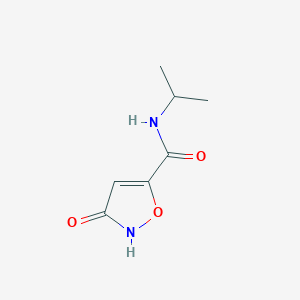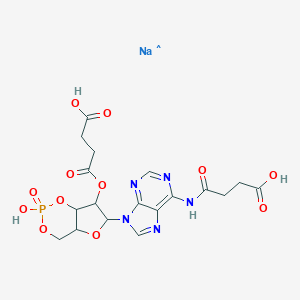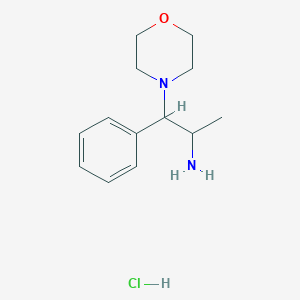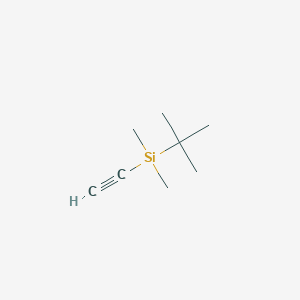
(Terc-butildimetilsilil)acetileno
Descripción general
Descripción
(tert-Butyldimethylsilyl)acetylene, also known as ethynyl-tert-butyldimethylsilane, is a compound with the molecular formula C8H16Si. It is a bulky trialkylsilyl-protected alkyne, which means it contains a silyl group attached to an acetylene moiety. This compound is often used in organic synthesis due to its stability and reactivity .
Aplicaciones Científicas De Investigación
(tert-Butyldimethylsilyl)acetylene is widely used in scientific research due to its versatility:
Mecanismo De Acción
Target of Action
(tert-Butyldimethylsilyl)acetylene is a bulky trialkylsilyl-protected alkyne . It primarily targets various bromoalkynes in the Cadiot-Chodkiewicz cross-coupling reaction . It also targets various internal phenyl acetylenes in the cross-dimerization reaction .
Mode of Action
This compound interacts with its targets through a cross-coupling reaction, leading to the formation of synthetically useful unsymmetrical diynes . It also readily undergoes a cross-dimerization reaction with various internal phenyl acetylenes in the presence of rhodium dimers and bidentate phosphine ligands to afford enynes .
Biochemical Pathways
The primary biochemical pathway affected by (tert-Butyldimethylsilyl)acetylene is the Cadiot-Chodkiewicz cross-coupling reaction pathway . The downstream effects of this pathway include the synthesis of β-alkynylketone and β-alkynyl aldehydes .
Result of Action
The molecular and cellular effects of (tert-Butyldimethylsilyl)acetylene’s action primarily involve the formation of synthetically useful unsymmetrical diynes and enynes . These compounds can be used in further synthetic transformations.
Action Environment
The action of (tert-Butyldimethylsilyl)acetylene can be influenced by various environmental factors. For instance, it needs to be stored under inert gas and away from moisture to prevent decomposition . Its reactivity can also be influenced by the presence of catalysts and the temperature of the reaction .
Análisis Bioquímico
Biochemical Properties
(tert-Butyldimethylsilyl)acetylene participates in the Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to afford synthetically useful unsymmetrical diynes . It also readily undergoes cross-dimerization reaction with various internal phenyl acetylenes in the presence of rhodium dimers and bidentate phosphine ligands to afford enynes .
Molecular Mechanism
The molecular mechanism of (tert-Butyldimethylsilyl)acetylene involves its participation in cross-coupling and cross-dimerization reactions . These reactions result in the formation of synthetically useful unsymmetrical diynes and enynes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (tert-Butyldimethylsilyl)acetylene can be synthesized through the reaction of tert-butyldimethylsilyl chloride with acetylene in the presence of a base such as imidazole. The reaction typically takes place in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of (tert-Butyldimethylsilyl)acetylene follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .
Types of Reactions:
Cross-Coupling Reactions: (tert-Butyldimethylsilyl)acetylene participates in Cadiot-Chodkiewicz cross-coupling reactions with various bromoalkynes to form unsymmetrical diynes.
Cross-Dimerization Reactions: It undergoes cross-dimerization with internal phenyl acetylenes in the presence of rhodium dimers and bidentate phosphine ligands to produce enynes.
Common Reagents and Conditions:
Reagents: Bromoalkynes, rhodium dimers, bidentate phosphine ligands.
Major Products:
Unsymmetrical Diynes: Formed from cross-coupling reactions.
Comparación Con Compuestos Similares
- Ethynyltrimethylsilane
- Triethylsilylacetylene
- Triisopropylsilylacetylene
- Bis(trimethylsilyl)acetylene
Comparison: (tert-Butyldimethylsilyl)acetylene is unique due to its bulky tert-butyl group, which provides greater steric protection compared to other silyl-protected acetylenes. This increased steric hindrance can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
IUPAC Name |
tert-butyl-ethynyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-7-9(5,6)8(2,3)4/h1H,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYNRTUKJVYEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86318-61-8 | |
| Record name | (tert-Butyldimethylsilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes tert-butyldimethylsilylacetylene useful in organometallic reactions?
A1: Tert-butyldimethylsilylacetylene can act as a ligand in organometallic complexes, particularly with transition metals like gold [] and rhodium []. The bulky tert-butyldimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the resulting complexes.
Q2: Can you provide an example of how the steric effects of the tert-butyldimethylsilyl group influence reactivity?
A2: Research on thermal reactions of a silene derivative with various substituted acetylenes, including tert-butyldimethylsilylacetylene, revealed the impact of steric hindrance []. The bulky tert-butyldimethylsilyl group on the acetylene was found to destabilize the biradical intermediate formed during the reaction, ultimately affecting the activation energy and product formation [].
Q3: How is tert-butyldimethylsilylacetylene utilized in the synthesis of phthalocyanines?
A3: Researchers have employed tert-butyldimethylsilylacetylene in a multi-step synthesis of octaalkynylphthalocyanines []. It serves as a protected acetylene source. The tert-butyldimethylsilyl group is initially attached to the acetylene moiety, allowing for coupling reactions with diiodophthalonitrile. Subsequent deprotection with fluoride ions yields the desired ethynylphthalonitrile, a key precursor to the phthalocyanine macrocycle [].
Q4: Are there any examples of tert-butyldimethylsilylacetylene being used in asymmetric synthesis?
A4: Yes, a study investigated the enantioselective addition of diisopropylzinc to an achiral aldehyde, 2-(tert-butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde []. The reaction was conducted on a single crystal face of the aldehyde, where the tert-butyldimethylsilylethynyl group likely plays a role in the crystal packing and orientation of the aldehyde molecule at the reactive face, ultimately contributing to the observed enantioselectivity [].
Q5: Can you summarize the key properties of tert-butyldimethylsilylacetylene highlighted in this research?
A5: The research demonstrates that tert-butyldimethylsilylacetylene:
- Acts as a ligand in organometallic complexes, potentially influencing reactivity and selectivity due to the steric hindrance of the tert-butyldimethylsilyl group [, ].
- Can be strategically employed in multi-step syntheses, where the tert-butyldimethylsilyl group acts as a protecting group that can be selectively removed [].
- May play a role in controlling molecular orientation in solid-state reactions, potentially leading to enantioselective transformations [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


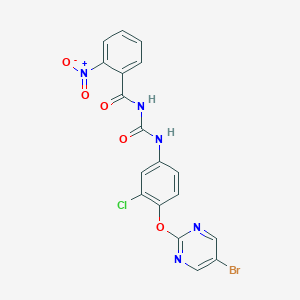
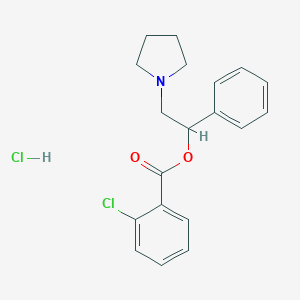
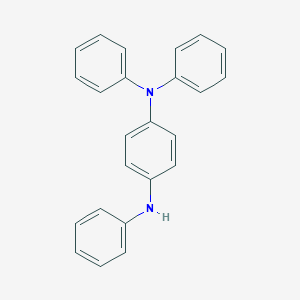
![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)
